molecular formula C10H11BrFNO3S B1407852 4-((3-Bromo-4-fluorophenyl)sulfonyl)morpholine CAS No. 1446236-24-3

4-((3-Bromo-4-fluorophenyl)sulfonyl)morpholine

Cat. No. B1407852
M. Wt: 324.17 g/mol
InChI Key: FPFDZPWMMRXUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((3-Bromo-4-fluorophenyl)sulfonyl)morpholine” is a chemical compound with the molecular formula C10H11BrFNO3S . It has an average mass of 306.176 Da and a monoisotopic mass of 304.972107 Da .


Molecular Structure Analysis

The molecular structure of “4-((3-Bromo-4-fluorophenyl)sulfonyl)morpholine” consists of a morpholine ring attached to a sulfonyl group, which is further connected to a bromo-fluorophenyl ring .

Scientific Research Applications

  • Antimicrobial Activity :

    • Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, a related compound, demonstrated potent antimicrobial activity, particularly as antifungal agents (Janakiramudu et al., 2017).
    • The compound 4-(Phenylsulfonyl) morpholine showed modulating activity against multidrug-resistant strains of bacteria and fungi, suggesting its potential in enhancing the efficacy of other antibiotics (Oliveira et al., 2015).
  • Antidepressant Activity :

    • A derivative, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, showed promise in antidepressant activity, as evidenced by mice forced swimming tests (Yuan, 2012).
  • Antibacterial and Antioxidant Properties :

    • Another derivative, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was noted for its significant antibacterial and antioxidant properties, including anti-TB activity (S.V et al., 2019).
  • Antifungal Activities :

    • Sulphur containing 1,2,4-triazole derivatives including 4-[(3-(4-Chloro-phenoxymethyl)-5-(4-substituted-benzylsulfonyl)-1,2,4-triazol-4-yl)methyl]-morpholine exhibited notable antibacterial and antifungal activities (Rao et al., 2014).
  • Application in Electrochemical Devices :

    • A study on morpholinium-functionalized anion-exchange blend membranes, including derivatives of morpholine, indicated potential suitability as polymer electrolytes for electrochemical applications such as alkaline fuel cells (Morandi et al., 2015).
  • Caspase-3 Inhibitors :

    • Compounds including 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, a morpholine derivative, were identified as potent inhibitors of caspase-3, a protein essential in apoptosis (Kravchenko et al., 2005).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is also classified as a combustible, acute toxic Cat.3 / toxic compound or compound which causing chronic effects .

properties

IUPAC Name

4-(3-bromo-4-fluorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO3S/c11-9-7-8(1-2-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFDZPWMMRXUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Bromo-4-fluorophenyl)sulfonyl)morpholine

Synthesis routes and methods

Procedure details

3-Bromo-4-fluorobenzene-1-sulfonyl chloride (0.44 g, 1.609 mmol) in tetrahydrofuran (10 mL) was treated with morpholine (0.294 g, 3.38 mmol). The reaction mixture was stirred for 16 hours at ambient temperature. The solvent was removed, and the residue was loaded onto a silica gel column and eluted with 20% ethyl acetate in hexanes to give the title compound (0.45 g, 1.388 mmol, 86% yield).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.294 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3-Bromo-4-fluorophenyl)sulfonyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-((3-Bromo-4-fluorophenyl)sulfonyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-((3-Bromo-4-fluorophenyl)sulfonyl)morpholine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-((3-Bromo-4-fluorophenyl)sulfonyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-((3-Bromo-4-fluorophenyl)sulfonyl)morpholine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-((3-Bromo-4-fluorophenyl)sulfonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.